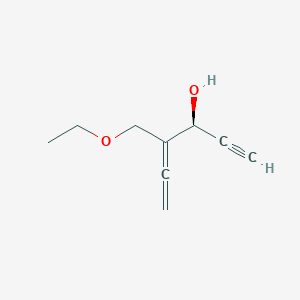
(3S)-4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol is an organic compound with a unique structure featuring an ethoxymethyl group attached to a hexa-4,5-dien-1-yn-3-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as propargyl alcohol and ethyl vinyl ether.
Reaction Conditions:
Catalysts and Reagents: Commonly used catalysts and reagents include palladium catalysts for coupling reactions and base catalysts for deprotonation steps.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols or alkanes.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols and alkanes.
Substitution: Compounds with various functional groups replacing the ethoxymethyl group.
Wissenschaftliche Forschungsanwendungen
(3S)-4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (3S)-4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol depends on its application:
In Organic Synthesis: It acts as a building block, participating in various coupling and substitution reactions.
In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-4-(Methoxymethyl)hexa-4,5-dien-1-yn-3-ol: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
(3S)-4-(Propoxymethyl)hexa-4,5-dien-1-yn-3-ol: Similar structure but with a propoxymethyl group.
Uniqueness
(3S)-4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness can be leveraged in designing specific reactions or developing targeted therapeutic agents.
Eigenschaften
CAS-Nummer |
651020-67-6 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
InChI |
InChI=1S/C9H12O2/c1-4-8(7-11-6-3)9(10)5-2/h2,9-10H,1,6-7H2,3H3/t9-/m0/s1 |
InChI-Schlüssel |
ORMJWJNYCPPFHA-VIFPVBQESA-N |
Isomerische SMILES |
CCOCC(=C=C)[C@H](C#C)O |
Kanonische SMILES |
CCOCC(=C=C)C(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide](/img/structure/B14226596.png)

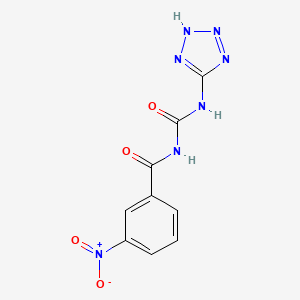
![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)
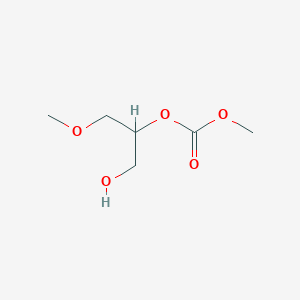
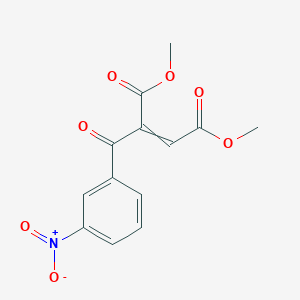
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
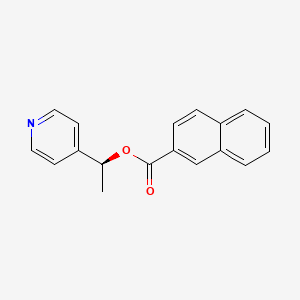
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
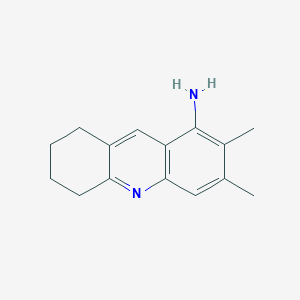
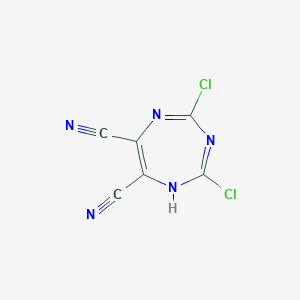
![Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester](/img/structure/B14226666.png)
